molecular formula C9H16Cl2O B14390764 1,1-Dichloro-7-ethoxyhept-1-ene CAS No. 88470-15-9

1,1-Dichloro-7-ethoxyhept-1-ene

Cat. No.: B14390764
CAS No.: 88470-15-9
M. Wt: 211.13 g/mol
InChI Key: LEMPSRPAIGOWGQ-UHFFFAOYSA-N
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Description

1,1-Dichloro-7-ethoxyhept-1-ene is a halogenated alkene characterized by a seven-carbon chain (heptene backbone) with a dichloro substitution at the 1-position and an ethoxy group at the 7-position. The presence of both chlorine and ethoxy substituents may influence its solubility, stability, and interaction with biological systems .

Properties

CAS No.

88470-15-9

Molecular Formula

C9H16Cl2O

Molecular Weight

211.13 g/mol

IUPAC Name

1,1-dichloro-7-ethoxyhept-1-ene

InChI

InChI=1S/C9H16Cl2O/c1-2-12-8-6-4-3-5-7-9(10)11/h7H,2-6,8H2,1H3

InChI Key

LEMPSRPAIGOWGQ-UHFFFAOYSA-N

Canonical SMILES

CCOCCCCCC=C(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Dichloro-7-ethoxyhept-1-ene can be synthesized through a multi-step process involving the chlorination of heptene followed by the introduction of an ethoxy group. The reaction typically involves the use of reagents such as chlorine gas and ethanol under controlled conditions to ensure selective chlorination and ethoxylation.

Industrial Production Methods: In an industrial setting, the production of 1,1-Dichloro-7-ethoxyhept-1-ene may involve large-scale chlorination reactors and distillation units to purify the final product. The process is optimized to maximize yield and minimize by-products, ensuring the compound meets the required purity standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions: 1,1-Dichloro-7-ethoxyhept-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.

Major Products:

    Oxidation: Epoxides or alcohols.

    Reduction: Saturated alkanes.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

Chemistry: 1,1-Dichloro-7-ethoxyhept-1-ene is used as an intermediate in organic synthesis, aiding in the preparation of more complex molecules.

Biology: The compound’s derivatives may be explored for their biological activity, including potential antimicrobial or anticancer properties.

Medicine: Research into the medicinal applications of 1,1-Dichloro-7-ethoxyhept-1-ene derivatives could lead to the development of new therapeutic agents.

Industry: In the industrial sector, this compound may be utilized in the production of specialty chemicals, polymers, and other materials.

Mechanism of Action

The mechanism by which 1,1-Dichloro-7-ethoxyhept-1-ene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s chlorine atoms and ethoxy group play crucial roles in its reactivity and binding affinity. Pathways involved may include oxidative stress induction, enzyme inhibition, or receptor modulation, depending on the specific application and derivative.

Comparison with Similar Compounds

(a) 1,1-Dichloroethene (CAS 75-35-4)

  • Structure : A simple dichloroalkene (C₂H₂Cl₂) with double-bonded chlorines.
  • Boiling Point : 31.7°C (highly volatile) .
  • Applications : Used in polymer production (e.g., polyvinylidene chloride).
  • Contrast : Unlike 1,1-Dichloro-7-ethoxyhept-1-ene, 1,1-Dichloroethene lacks an ethoxy group and has a shorter carbon chain, resulting in lower molecular weight (96.94 g/mol vs. ~211.1 g/mol for the target compound) and higher volatility .

(b) 1,2-Dichloroethane (CAS 107-06-2)

  • Structure : A saturated dichloroalkane (C₂H₄Cl₂).
  • Boiling Point : 83.5°C .
  • Solubility : Miscible with organic solvents but poorly soluble in water.
  • Toxicity: Hepatotoxic and carcinogenic; regulated in industrial settings .
  • Contrast : The saturated structure of 1,2-Dichloroethane reduces reactivity compared to the unsaturated target compound. The ethoxy group in 1,1-Dichloro-7-ethoxyhept-1-ene may enhance solubility in polar aprotic solvents .

Ethoxy-Substituted Halogenated Compounds

(a) Dichloromethane (CAS 75-09-2)

  • Structure : CH₂Cl₂; a simple chlorinated solvent.
  • Boiling Point : 39.6°C .
  • Applications : Widely used as a solvent in pharmaceuticals and paint strippers.
  • Contrast : The absence of an ethoxy group and shorter chain in dichloromethane result in lower molecular weight (84.93 g/mol) and higher volatility compared to the target compound. The ethoxy group in 1,1-Dichloro-7-ethoxyhept-1-ene likely reduces volatility and increases lipophilicity .

(b) 1,3-Dichloroisopropanol (CAS 96-23-1)

  • Structure : Contains two chlorine atoms and a hydroxyl group on a propane backbone.
  • Toxicity : Irritant to mucous membranes; used in chemical synthesis .
  • Contrast: The hydroxyl group in 1,3-Dichloroisopropanol increases polarity and water solubility compared to the ethoxy-substituted target compound, which may exhibit better solubility in non-polar solvents .

Chlorinated Cyclic Compounds

(a) 1-Ethyl-3-methylcyclopent-1-ene (CAS N/A)

  • Structure : A cyclic alkene with ethyl and methyl substituents.
  • Reactivity : Predicted to undergo electrophilic addition due to the alkene moiety.
  • Contrast : The cyclic structure limits chain flexibility and reduces steric hindrance compared to the linear heptene backbone of the target compound. The dichloro and ethoxy groups in 1,1-Dichloro-7-ethoxyhept-1-ene may enhance electrophilic reactivity at the double bond .

Comparative Data Table

Compound Molecular Weight (g/mol) Boiling Point (°C) Key Functional Groups Toxicity Profile Applications
1,1-Dichloro-7-ethoxyhept-1-ene* ~211.1 Estimated 180–200 Dichloroalkene, ethoxy Likely moderate (inferred) Synthesis intermediate
1,1-Dichloroethene 96.94 31.7 Dichloroalkene Carcinogenic Polymer production
1,2-Dichloroethane 98.96 83.5 Dichloroalkane Hepatotoxic Solvent, chemical synthesis
Dichloromethane 84.93 39.6 Dichloromethane Neurotoxic Industrial solvent
1,3-Dichloroisopropanol 128.99 180–185 (estimated) Dichloro, hydroxyl Mucous membrane irritant Chemical intermediate

*Estimated data based on structural analogs.

Key Research Findings

  • Reactivity : The dichloroalkene group in 1,1-Dichloro-7-ethoxyhept-1-ene is expected to undergo addition reactions similar to 1,1-Dichloroethene but with slower kinetics due to steric effects from the longer chain .
  • Environmental Persistence : The ethoxy group and longer chain may reduce volatility and increase environmental persistence compared to smaller dichloro compounds like dichloromethane .
  • The reduced volatility compared to 1,1-Dichloroethene may lower inhalation risks .

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